molecular formula C20H26N2 B1242628 Vobasan

Vobasan

Cat. No. B1242628
M. Wt: 294.4 g/mol
InChI Key: IXXKGILOHWFLII-WASXRUECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vobasan is an indole alkaloid fundamental parent and an indole alkaloid.

Scientific Research Applications

Pollution Profiles and Health Risk Assessment

Vobasan, in the context of volatile organic compounds (VOCs), has been studied for its emission during e-waste dismantling processes. An et al. (2014) investigated the pollution profiles of VOCs, including this compound, during the dismantling of e-wastes. The study highlighted the health risks for workers exposed to VOCs in these environments, emphasizing the need for comprehensive risk assessment and management strategies in such industries (An et al., 2014).

Game Modification in Education

The implementation of the VOBAS game modification, which potentially includes elements related to this compound, has been explored for its impact on critical thinking and self-esteem in students. Stephani et al. (2017) conducted studies to assess the effect of VOBAS game modification on critical thinking ability and self-esteem in high school students. These studies provide insights into the potential educational applications of this compound-related modifications in games, although no significant increase in critical thinking skills or self-esteem was found (Stephani et al., 2017).

Cytotoxic Properties in Medical Research

In medical research, this compound has been identified for its cytotoxic properties. Sim et al. (2014) isolated new indole alkaloids, including this compound, from Tabernaemontana, and found that some Vobasine alkaloids demonstrated appreciable cytotoxicity toward KB cells. This research suggests a potential application of this compound in developing anticancer agents (Sim et al., 2014).

Volatile Compounds in Food Research

In food research, the profile of volatile compounds emitted by fruits, including this compound, has been studied. Freitas et al. (2020) identified VOCs from various jabuticaba species, providing valuable information on the aromatic profile of these fruits. Such studies are crucial in understanding the sensory properties and potential health benefits of fruits (Freitas et al., 2020).

properties

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

(1R,14R,15E,18S)-15-ethylidene-17,18-dimethyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene

InChI

InChI=1S/C20H26N2/c1-4-14-12-22(3)20-11-17-16-7-5-6-8-18(16)21-19(17)10-9-15(14)13(20)2/h4-8,13,15,20-21H,9-12H2,1-3H3/b14-4-/t13-,15+,20+/m0/s1

InChI Key

IXXKGILOHWFLII-WASXRUECSA-N

Isomeric SMILES

C/C=C\1/CN([C@@H]2CC3=C(CC[C@@H]1[C@@H]2C)NC4=CC=CC=C34)C

Canonical SMILES

CC=C1CN(C2CC3=C(CCC1C2C)NC4=CC=CC=C34)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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